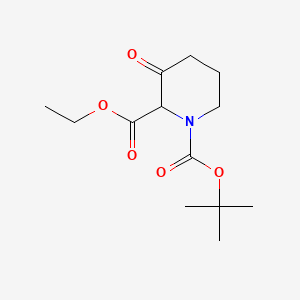

1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 3-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBLXHUPYRYFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719861 | |

| Record name | 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245782-62-0 | |

| Record name | 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a plausible synthetic route via Dieckmann condensation with a detailed experimental protocol, and a discussion of its potential applications as a building block in the synthesis of novel therapeutics.

Chemical Identity and Nomenclature

The compound in focus is systematically named This compound . The structure features a piperidine ring functionalized with a ketone at the 3-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 1, and an ethyl ester at position 2.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1245782-62-0[1] |

| Molecular Formula | C₁₃H₂₁NO₅ |

| Molecular Weight | 271.31 g/mol |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below is a compilation from various chemical suppliers and databases.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Solid |

| Boiling Point | 348.0 ± 42.0 °C at 760 mmHg (Predicted)[2] |

| Flash Point | 164.3 ± 27.9 °C (Predicted)[2] |

| Storage Temperature | 2-8°C[3] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound, a cyclic β-keto ester, is most effectively achieved through an intramolecular Dieckmann condensation of a suitable acyclic diester precursor. This reaction is a cornerstone in the formation of 5- and 6-membered rings in organic synthesis.[4][5]

Proposed Synthetic Pathway: Dieckmann Condensation

The logical precursor for the target molecule is a substituted pimelate diester. The synthesis commences with a suitable N-Boc protected amino acid derivative which is elongated to form the 7-carbon backbone required for the intramolecular cyclization.

Caption: Synthetic pathway for this compound via Dieckmann condensation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Dieckmann condensation reactions for the synthesis of similar cyclic β-keto esters.[4][5]

Materials:

-

Acyclic diester precursor (e.g., Diethyl 2-(N-tert-butoxycarbonyl)aminoheptanedioate)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Anhydrous ethanol (if using NaOEt)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the acyclic diester precursor (1.0 eq).

-

Dissolve the diester in anhydrous toluene (or THF) to a concentration of approximately 0.1 M.

-

Under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise to the stirred solution at room temperature. (Alternatively, if using sodium ethoxide, add a 21% solution in ethanol (1.2 eq)).

-

Heat the reaction mixture to reflux (typically 80-110°C depending on the solvent) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to 0°C in an ice bath.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] The introduction of a ketone and an ester group at positions 3 and 2, respectively, as in this compound, provides versatile handles for further chemical modifications.

Potential Synthetic Applications:

-

Access to Novel Scaffolds: The β-keto ester functionality can be readily transformed into a variety of other functional groups, allowing for the synthesis of diverse piperidine-based libraries.

-

Introduction of Chirality: The presence of a chiral center at the 2-position allows for the synthesis of enantiomerically pure compounds, which is critical for specificity in drug action.

-

Peptidomimetics: The rigidified piperidine ring can serve as a constrained amino acid surrogate in the design of peptidomimetics with improved metabolic stability and cell permeability.

-

Lead Optimization: The ester and ketone moieties can be modified to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Caption: Potential derivatization of this compound for drug discovery.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis via the robust Dieckmann condensation provides a reliable route to this and related structures. The versatile functional groups on the piperidine ring offer numerous opportunities for the generation of diverse molecular scaffolds for the discovery of new therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-tert-Butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | 170123-25-8 [sigmaaldrich.com]

- 3. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of Substituted Piperidines: A Technical Guide Focused on 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1245782-62-0

This technical guide provides a comprehensive overview of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this document leverages information on closely related piperidine derivatives to offer insights into its synthesis, characterization, and potential applications. The piperidine scaffold is a well-established privileged structure in pharmacology, and understanding the nuances of its derivatives is crucial for the development of novel therapeutics.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (CAS: 1245782-62-0) | 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 161491-24-3)[1] |

| Molecular Formula | C₁₃H₂₁NO₅ | C₁₂H₁₉NO₅ |

| Molecular Weight | 271.31 g/mol | 257.28 g/mol [1] |

| IUPAC Name | This compound | 1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate[1] |

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for CAS 1245782-62-0 is not publicly documented. However, the expected spectral features can be predicted based on its functional groups. Researchers synthesizing this compound would need to perform comprehensive spectroscopic analysis to confirm its identity and purity.

General Experimental Protocols for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be instrumental in confirming the connectivity of the piperidine ring and its substituents.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Key expected peaks would correspond to the C=O stretching vibrations of the ketone and the two ester groups, as well as C-H and C-N bond vibrations.

-

-

Mass Spectrometry (MS):

-

Methodology: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be suitable techniques.

-

Analysis: The mass spectrum should show the molecular ion peak [M+H]⁺ or other relevant adducts, confirming the molecular weight. Fragmentation patterns can provide further structural information.

-

Synthesis of Substituted Piperidine Scaffolds

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, the synthesis of substituted piperidines is a well-trodden path in organic chemistry. Common strategies often involve the construction of the piperidine ring through cyclization reactions or the modification of existing piperidine cores.

One plausible synthetic approach could involve a Dieckmann condensation of a suitably substituted acyclic precursor. The general logic for such a synthesis is outlined below.

Logical Workflow for a Potential Synthesis Route:

Caption: A potential synthetic pathway to the target molecule.

General Experimental Protocol for Piperidine Synthesis (Illustrative Example):

A common method for constructing the piperidine ring is through the hydrogenation of a corresponding pyridine derivative. While not a direct synthesis for the target molecule, the following protocol illustrates a general procedure for piperidine ring formation.

-

Reaction Setup: A solution of the substituted pyridine precursor in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a high-pressure reactor.

-

Catalyst Addition: A hydrogenation catalyst, such as platinum(IV) oxide or palladium on carbon, is added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas. The reaction is typically stirred at a specific temperature and pressure until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is then purified using techniques such as column chromatography, distillation, or recrystallization to yield the desired piperidine derivative.

Applications in Drug Discovery and Development

The piperidine moiety is a key structural component in a vast number of approved drugs and biologically active natural products. Its conformational flexibility allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. Derivatives of 3-oxopiperidine are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.

The presence of the N-Boc protecting group and the ethyl ester functionality in this compound makes it a versatile building block for further chemical modifications. The ketone at the 3-position can serve as a handle for introducing additional diversity through various chemical transformations.

Signaling Pathway Context (Hypothetical):

While no specific signaling pathway has been directly associated with this compound, piperidine-containing molecules are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. A hypothetical role for a downstream derivative in a signaling pathway is depicted below.

Caption: A hypothetical GPCR signaling pathway modulated by a piperidine derivative.

References

Navigating the Landscape of Substituted Piperidines: A Technical Guide to 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

The precise chemical entity "1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate" presents a notable challenge in chemical literature and commercial availability. Extensive searches for this specific molecule, with the oxo group at the 3-position and the ethyl carboxylate at the 2-position, have not yielded a definitive compound with a registered CAS number or detailed experimental data. This suggests that the compound may be a novel, yet to be synthesized molecule, or a less common isomer.

However, the structural motif of N-Boc protected piperidine dicarboxylates is of significant interest in medicinal chemistry and organic synthesis, serving as versatile scaffolds for the development of novel therapeutics. This technical guide therefore provides a comprehensive overview of the molecular properties and synthetic considerations of closely related, well-documented analogs. Understanding the characteristics of these isomers and structural variants is crucial for researchers working in this area.

Comparative Analysis of Key Analogs

To facilitate research and experimental design, the following table summarizes the key quantitative data for several commercially available or synthetically accessible analogs of the target compound. These molecules share the core piperidine or a related pyrrolidine structure with similar functionalization patterns.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | C₁₃H₂₁NO₅ | 271.31 | 71233-25-5 |

| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C₁₂H₁₉NO₅ | 257.28 | 161491-24-3 |

| 1-tert-Butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | C₁₂H₁₉NO₅ | 257.28 | 170123-25-8 |

Structural Relationships and Isomeric Considerations

The precise arrangement of substituents on the piperidine ring is critical for the molecule's three-dimensional shape and its biological activity. The diagram below illustrates the structural differences between the requested compound and its more readily available isomers.

Experimental Protocols: General Synthetic Strategies

While a specific protocol for the requested molecule is not available, the synthesis of related N-Boc-oxopiperidine carboxylates generally follows established organic chemistry principles. The following represents a generalized workflow that can be adapted for the synthesis of such compounds.

A common synthetic route involves the Dieckmann condensation of a suitably substituted pimelate ester, followed by protection of the nitrogen atom. Alternatively, functionalization of a pre-formed piperidone ring is a widely used strategy.

A more specific, documented experimental procedure for a related compound, tert-Butyl 4-oxopiperidine-1-carboxylate, provides a practical example of the chemical transformations involved in this class of molecules. The synthesis typically starts from 4-piperidone monohydrate hydrochloride, which is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate. Further functionalization, such as bromination at the 3-position, can then be carried out on the protected piperidone ring.

Biological Signaling Pathways

The biological activities of specific piperidine dicarboxylates are highly dependent on their substitution patterns. As there is no available biological data for the requested compound, we present a hypothetical signaling pathway where such a molecule could potentially act as an inhibitor, a common role for small molecules developed in drug discovery. The following diagram illustrates a generic enzyme inhibition pathway.

An In-depth Technical Guide to 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted physicochemical properties, and potential applications of 1-tert-butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide consolidates information from structurally related compounds and established chemical principles to offer a robust resource for researchers.

Chemical Structure and Properties

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an ethyl ester at the 2-position, and a ketone at the 3-position. The presence of these functional groups makes it a potentially valuable building block in medicinal chemistry.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₁NO₅ |

| Molecular Weight | 271.31 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| Boiling Point | > 350 °C (decomposes) |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) |

| pKa | ~10-11 (α-proton to the ketone) |

| LogP | ~1.5 - 2.5 |

Proposed Synthetic Route

A plausible and efficient synthetic route for this compound involves a multi-step sequence culminating in a Dieckmann condensation. The proposed pathway starts from the readily available amino acid, L-alanine.

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-alanine To a solution of L-alanine in a 1:1 mixture of water and dioxane, add sodium hydroxide (1.1 equivalents). Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. After the reaction is complete, wash the mixture with ethyl acetate. Acidify the aqueous layer with cold 1M HCl to a pH of 2-3 and extract with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-Boc-L-alanine.

Step 2: Synthesis of N-Boc-L-alanine ethyl ester Dissolve N-Boc-L-alanine in ethanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the ethyl ester.

Step 3: Synthesis of the Acyclic Diester Precursor Dissolve N-Boc-L-alanine ethyl ester in anhydrous THF and cool to -78°C under an inert atmosphere. Add lithium diisopropylamide (LDA, 1.1 equivalents) dropwise and stir for 30 minutes. Then, add ethyl bromoacetate (1.1 equivalents) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Dieckmann Condensation to form this compound To a solution of sodium ethoxide (1.2 equivalents) in anhydrous toluene at reflux, add a solution of the acyclic diester precursor in toluene dropwise over 1-2 hours. Continue refluxing for an additional 2-4 hours. After cooling to room temperature, carefully quench the reaction with a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to yield the target molecule.[1][2]

Structural Visualization

The chemical structure of this compound is depicted below.

Caption: Structure of the target molecule.

Potential Applications in Drug Discovery

While there is no specific biological data available for this compound, the 3-oxopiperidine scaffold is a key feature in a variety of biologically active molecules. Derivatives of 3-piperidone have shown a broad range of pharmacological activities, including but not limited to:

-

Antiviral agents: Certain 3-oxopiperidine derivatives have been investigated for their potential as inhibitors of viral proteases.

-

CNS agents: The piperidine ring is a common motif in drugs targeting the central nervous system. The introduction of a ketone at the 3-position can influence receptor binding and selectivity.

-

Enzyme inhibitors: The electrophilic nature of the ketone in the 3-position makes it a potential target for covalent modification by active site residues of enzymes.

The title compound, with its protected amine and ester functionality, serves as a versatile intermediate for the synthesis of a library of 3-substituted piperidine derivatives for screening in various biological assays. The ability to selectively deprotect the Boc group or hydrolyze the ethyl ester allows for further chemical modifications at these positions, expanding the chemical space for drug discovery efforts.[3]

Conclusion

This compound represents a promising yet underexplored chemical entity. This guide provides a foundational understanding of its structure, a plausible and detailed synthetic strategy, and an outlook on its potential applications in the field of medicinal chemistry and drug development. The proposed synthetic route, centered around the robust Dieckmann condensation, offers a clear path for its preparation in a laboratory setting. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

In-depth Technical Guide: ¹H NMR Data of 1-tert-Butyl 2-Ethyl 3-Oxopiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its piperidine core is a common scaffold in numerous biologically active molecules. The presence of a ketone functionality, a bulky tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester provides a versatile platform for further chemical modifications. Accurate characterization of this molecule is paramount for its application in synthesis, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this purpose.

This technical guide provides a detailed overview of the ¹H NMR data for this compound. Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this specific compound in the searched literature and databases, this guide presents a predicted ¹H NMR data table based on the analysis of structurally similar compounds. Furthermore, a general experimental protocol for the synthesis and NMR analysis of related compounds is provided to guide researchers in their own characterization efforts.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from analogous structures containing the N-Boc-piperidine scaffold and similar functional groups. The exact chemical shifts and coupling constants can vary depending on the solvent used, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 2H | -OCH₂CH₃ |

| ~3.80 - 3.20 | Multiplet | 3H | H-2, H-6ax, H-6eq |

| ~2.70 - 2.20 | Multiplet | 2H | H-4ax, H-4eq |

| ~2.10 - 1.80 | Multiplet | 2H | H-5ax, H-5eq |

| 1.48 | Singlet | 9H | -C(CH₃)₃ |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The multiplicity is abbreviated as s (singlet), t (triplet), q (quartet), and m (multiplet). The assignments are based on the expected electronic environment of the protons. The protons on the piperidine ring (H-4, H-5, and H-6) are expected to show complex splitting patterns due to geminal and vicinal couplings, and their exact chemical shifts and multiplicities would be best determined by experimental data and 2D NMR techniques.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general procedure for the synthesis of related N-Boc protected piperidine derivatives can be adapted.

General Synthetic Approach:

The synthesis of the target compound could potentially be achieved through the Dieckmann condensation of an appropriate acyclic diester, followed by N-protection. Alternatively, it could be synthesized from a pre-formed piperidine ring, such as a derivative of 2-piperidinecarboxylic acid (pipecolic acid), through a series of functional group manipulations including N-protection, esterification, and oxidation of a hydroxyl group at the 3-position.

General Protocol for ¹H NMR Sample Preparation and Analysis:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

-

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).

-

Data Interpretation and Logical Workflow

The interpretation of the ¹H NMR spectrum is crucial for confirming the structure of the synthesized compound. The following diagram illustrates the logical workflow for this process.

Caption: Workflow for Synthesis, NMR Analysis, and Structural Confirmation.

This guide serves as a foundational resource for researchers working with this compound. While predicted data offers valuable insight, it is imperative to obtain and analyze experimental ¹H NMR data for unambiguous structural confirmation and for reporting in scientific literature. The provided general protocols and workflow are intended to facilitate this process.

Technical Guide: Spectroscopic and Synthetic Overview of N-Boc Protected Piperidine Dicarboxylates

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics and synthetic methodologies relevant to piperidine dicarboxylates, with a focus on structures analogous to 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate. Due to the limited availability of specific experimental data for the title compound in public literature, this document presents data from closely related analogs to provide a predictive framework for its characterization.

Introduction

N-tert-Butoxycarbonyl (Boc) protected piperidine scaffolds are crucial building blocks in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The incorporation of keto and ester functionalities, as in the target molecule, offers versatile handles for further chemical modifications. Understanding the spectroscopic signature of these compounds is paramount for reaction monitoring, quality control, and structural elucidation. This guide summarizes available spectroscopic data for similar structures and outlines a general synthetic and analytical workflow.

Spectroscopic Data of Analogous Compounds

The following tables summarize the spectroscopic data for compounds structurally related to this compound. These data can be used to infer the expected spectral properties of the target molecule.

Table 1: ¹H NMR Spectroscopic Data of Analogous Piperidine Derivatives

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | CDCl₃ | 1.47 (s, 9H, C(CH₃)₃), 2.50-2.80 (m, 2H, piperidine CH₂), 3.74 (s, 3H, OCH₃), 3.80-4.10 (m, 2H, piperidine CH₂), 4.45 (br s, 1H, piperidine CH) |

| tert-Butyl 4-oxopiperidine-1-carboxylate [1] | Not Specified | 1.48 (s, 9H), 2.44 (t, J=6.3 Hz, 4H), 3.70 (t, J=6.3 Hz, 4H) |

| (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester [2] | Not Specified | 1.25 (t, J=7.1 Hz, 3H), 1.45 (s, 9H), 1.50-2.10 (m, 4H), 2.50-3.70 (m, 5H), 4.14 (q, J=7.1 Hz, 2H) |

Table 2: ¹³C NMR Spectroscopic Data of Analogous Piperidine Derivatives

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | CDCl₃ | 28.3 (C(CH₃)₃), 40.8 (piperidine CH₂), 44.5 (piperidine CH₂), 52.4 (OCH₃), 56.7 (piperidine CH), 80.8 (C(CH₃)₃), 154.5 (NCOO), 169.8 (COOCH₃), 202.1 (C=O) |

| tert-Butyl 4-oxopiperidine-1-carboxylate [1] | Not Specified | 28.4, 40.8, 45.3, 80.2, 154.7, 208.2 |

| (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester [2] | Not Specified | 14.2, 28.4, 24.5, 27.5, 43.1, 45.8, 46.5, 60.5, 79.8, 154.9, 173.5 |

Table 3: IR and Mass Spectrometry Data of Analogous Compounds

| Compound Name | IR (cm⁻¹) | Mass Spec (m/z) |

| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | ~1740 (ester C=O), ~1720 (keto C=O), ~1690 (carbamate C=O) | Expected [M+H]⁺: 258.13 |

| tert-Butyl 4-oxopiperidine-1-carboxylate [1] | Not specified | Molar Mass: 199.25 g/mol |

| (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester [2] | Not specified | Molar Mass: 257.33 g/mol |

Experimental Protocols

The synthesis of this compound would likely proceed through the N-Boc protection of a suitable piperidine precursor followed by functional group manipulations. Below is a generalized protocol for the synthesis and spectroscopic characterization.

3.1 General Procedure for N-Boc Protection [3]

-

To a solution of the parent piperidine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water and sodium bicarbonate), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq).

-

Stir the reaction mixture vigorously at room temperature for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

3.2 General Procedure for Spectroscopic Analysis [3]

-

NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

-

IR Spectroscopy: Acquire the infrared spectrum using either a KBr pellet method for solids or as a thin film on a salt plate (NaCl or KBr) for oils, typically using a Fourier Transform Infrared (FTIR) spectrophotometer.

-

Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of a target compound like this compound.

Caption: Synthetic and analytical workflow for the target compound.

Conclusion

While direct spectroscopic data for this compound remains elusive in the surveyed literature, the data from analogous compounds provide a robust predictive tool for researchers. The characteristic signals for the tert-butyl group in ¹H and ¹³C NMR, along with the distinct carbonyl stretches in IR spectroscopy, serve as reliable markers for successful synthesis. The provided general experimental protocols and workflow diagram offer a solid foundation for the synthesis and characterization of this and other related N-Boc protected piperidine derivatives, which are of significant interest in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Dieckmann Condensation for the Synthesis of 3-Oxopiperidines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-oxopiperidine scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. Its synthesis is of significant interest to medicinal chemists and drug development professionals. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, provides a robust and classical method for the construction of the 3-oxopiperidine ring system. This reaction involves the base-catalyzed cyclization of a suitable N-substituted amino-diester to yield a β-keto ester, which can be subsequently hydrolyzed and decarboxylated to afford the desired 3-oxopiperidine derivative.

The general mechanism for the Dieckmann condensation begins with the deprotonation of an α-carbon to one of the ester groups, forming an enolate.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a cyclic tetrahedral intermediate.[1] Subsequent elimination of an alkoxide leaving group results in the formation of the cyclic β-keto ester.[1] The reaction is typically driven to completion by the deprotonation of the acidic α-hydrogen of the β-keto ester product by the alkoxide base. An acidic workup is then required to protonate the enolate and yield the final product.[2] This methodology is particularly effective for the formation of sterically stable five- and six-membered rings.[1][3]

Applications in Drug Development

The piperidine ring is a common feature in many FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties. Substituted piperidines, including 3-oxopiperidine derivatives, are key intermediates in the synthesis of a variety of pharmaceuticals. For example, the piperidine core is present in drugs such as loperamide (Imodium), an opioid receptor agonist used for the treatment of diarrhea.[4] The functional handle provided by the ketone at the 3-position of the piperidine ring allows for further chemical modifications and the introduction of diverse substituents, making it a versatile building block in the design and synthesis of novel therapeutic agents.

Experimental Protocols

The following protocols are based on the synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a direct precursor to N-substituted 3-oxopiperidines, via a Dieckmann condensation.

Protocol 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate via Dieckmann Condensation

This protocol describes the intramolecular cyclization of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate to form the corresponding 3-oxopiperidine derivative.

Materials:

-

4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate 2 from patent CN110734393B)

-

Sodium tert-butoxide

-

Toluene

-

Acetic acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Reaction vessel (e.g., three-necked flask) equipped with a stirrer, condenser, and nitrogen inlet.

Procedure:

-

Dissolve 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate in toluene in the reaction vessel under a nitrogen atmosphere.

-

Add sodium tert-butoxide to the solution. The molar ratio of the diester intermediate to the base should be in the range of 1:1 to 1:1.5.[5]

-

Heat the reaction mixture and maintain it at reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the addition of water.

-

Adjust the pH of the aqueous layer to 6-8 with acetic acid.[5]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[5]

-

The crude product can be further purified by crystallization or chromatography.

Data Presentation

The following table summarizes quantitative data for the synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as described in the cited literature.

| Starting Material | Base | Solvent | Molar Ratio (Substrate:Base) | Overall Yield (Multi-step) | Purity (HPLC) | Reference |

| 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Sodium tert-butoxide | Toluene | 1:1 to 1:1.5 | 88.0% | 90.9% | [5] |

| 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Sodium tert-butoxide | THF | Not specified | 86.6% | 92.6% | [5] |

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Caption: Mechanism of the Dieckmann Condensation for 3-Oxopiperidine Synthesis.

Caption: Experimental Workflow for 3-Oxopiperidine Synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for N-Boc-3-Oxopiperidine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-oxopiperidine is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its piperidine core is a common motif in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a ketone functional group at the 3-position, along with the Boc-protected nitrogen, allows for a diverse range of chemical transformations, making it a valuable building block for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations of N-Boc-3-oxopiperidine, with a focus on stereoselective reductions to furnish chiral hydroxypiperidines, which are crucial intermediates for various drugs, including tyrosine kinase inhibitors.

Key Synthetic Applications

The primary synthetic utility of N-Boc-3-oxopiperidine lies in its conversion to substituted piperidine derivatives. The most prominent application is the asymmetric reduction of the ketone to produce enantiomerically pure (S)- or (R)-N-Boc-3-hydroxypiperidine. These chiral alcohols are key intermediates in the synthesis of several pharmaceuticals, including the anti-cancer drug Ibrutinib.[1] Other applications include its use in C-C bond formation reactions to introduce substituents at the 3-position.

Asymmetric Reduction to (S)-N-Boc-3-hydroxypiperidine

The enzymatic and whole-cell-catalyzed reduction of N-Boc-3-oxopiperidine is a highly efficient and environmentally friendly method for producing (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess (e.e.).

Quantitative Data Summary for Biocatalytic Reductions

| Catalyst System | Substrate Conc. | Co-substrate/Co-enzyme | Reaction Time | Conversion (%) | Product Yield (%) | e.e. (%) | Reference |

| E. coli co-expressing KRED and GDH (cell-free extract) | 100 g/L | D-glucose (130 g/L), NADP+ (0.2 g/L) | 24 h | >99 | - | >99 | [1] |

| Alcohol dehydrogenase from Candida albicans in E. coli | 100 g/L | Isopropanol (90 g/L), NAD+ (0.1 mmol/L) | 6 h | - | 97.0 | 100 | [2] |

| Alcohol dehydrogenase from Candida albicans in E. coli | 40 g/L | D-glucose (300 mmol/L), GDH (200U), NAD+ (0.1 mmol/L) | 6 h | - | 98.25 | 100 | [2] |

| Alcohol dehydrogenase from Candida albicans in E. coli | 40 g/L | Sodium formate (400 mmol/L), FDH (200U), NAD+ (0.1 mmol/L) | 6 h | - | 95.5 | 100 | [2] |

| Baker's Yeast | 40 g/L | Glucose (2 g) | - | - | - | - | |

| Ketoreductase (KRED 110) | 10 g/L | Isopropanol, NAD+ (10 mM) | 3-4 h | Complete | - | 100 | |

| Pichia pastoris SIT2014 (whole cell) | - | - | - | - | 85.4 | >99 | [3] |

Experimental Workflow for Enzymatic Reduction

Caption: General workflow for the biocatalytic reduction of N-Boc-3-oxopiperidine.

Detailed Experimental Protocols

Protocol 1: Asymmetric Reduction using E. coli Co-expressing Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) [1]

This protocol describes the synthesis of (S)-N-Boc-3-hydroxypiperidine using a cell-free extract of E. coli engineered to co-express a ketoreductase and glucose dehydrogenase for co-factor regeneration.

Materials:

-

N-Boc-3-oxopiperidine

-

D-glucose

-

NADP+

-

Phosphate buffer saline (PBS, 100 mmol·L⁻¹, pH 6.5)

-

Cell-free extract of E. coli co-expressing KRED and GDH

-

Sodium hydroxide (2 mol·L⁻¹)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare the reaction mixture in a suitable reaction vessel by dissolving N-Boc-3-oxopiperidine (100 g·L⁻¹), D-glucose (130 g·L⁻¹), and NADP+ (0.2 g·L⁻¹) in 100 mmol·L⁻¹ PBS buffer (pH 6.5).

-

Add the cell-free extract (30 g·L⁻¹, calculated from the wet cell weight) as the catalyst to the reaction mixture.

-

Maintain the reaction temperature at 35 °C with constant stirring.

-

Control the pH of the reaction at 6.5 by the addition of 2 mol·L⁻¹ NaOH solution as needed.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction (typically after 24 hours), add an equal volume of ethyl acetate to the reaction mixture to extract the product.

-

Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary to obtain pure (S)-N-Boc-3-hydroxypiperidine.

Protocol 2: Asymmetric Reduction using Alcohol Dehydrogenase from Candida albicans expressed in E. coli [2]

This protocol utilizes whole cells of E. coli expressing an alcohol dehydrogenase from Candida albicans with isopropanol as the co-substrate for co-factor regeneration.

Materials:

-

N-Boc-3-oxopiperidine

-

Isopropanol

-

NAD+

-

Triton X-100

-

Phosphate buffer (100 mM, pH 7.0)

-

E. coli cell sludge expressing the alcohol dehydrogenase

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 1 g (wet weight) of the E. coli cell sludge in 25 mL of the reaction solution (100 mM, pH 7.0 phosphate buffer).

-

Add N-Boc-3-oxopiperidine to a final concentration of 100 g/L, isopropanol to 90 g/L, NAD+ to 0.1 mmol/L, and Triton X-100 to 0.15%.

-

Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 6 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, extract the product from the reaction mixture with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain (S)-N-Boc-3-hydroxypiperidine.

Signaling Pathway Diagram: Enzymatic Reduction with Co-factor Regeneration

Caption: Co-factor regeneration cycle in the enzymatic reduction of N-Boc-3-oxopiperidine.

Synthesis of N-Boc-3-aminopiperidine from N-Boc-3-piperidine Ethyl Formate

While the focus is on the oxo-piperidine, it is noteworthy that related esters are used in the synthesis of other valuable piperidine derivatives. For instance, N-Boc-3-piperidine ethyl formate can be converted to N-Boc-3-aminopiperidine.[4]

Synthetic Route:

-

Ammonolysis: N-Boc-3-piperidine ethyl formate undergoes ammonolysis in a solvent like 1,4-dioxane to yield N-Boc-3-piperidine formamide.[4]

-

Hofmann Rearrangement: The resulting amide is then subjected to a Hofmann rearrangement using sodium hypochlorite and sodium hydroxide to furnish N-Boc-3-aminopiperidine.[4]

This route highlights the broader utility of functionalized N-Boc-piperidines in accessing a range of derivatives for drug discovery and development. The synthesis of the starting N-Boc-3-piperidine ethyl formate can be achieved by treating ethyl nipecotate with di-tert-butyl dicarbonate.[4]

References

- 1. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 2. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Piperidine-Based Drug Molecules

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1][2][3][4][5] Its prevalence in FDA-approved drugs, including analgesics, antipsychotics, and anticancer agents, underscores its importance in drug discovery and development.[1][3][6] This document provides detailed application notes and protocols for several key synthetic strategies employed to construct and functionalize the piperidine ring, enabling the synthesis of diverse drug molecules.

Core Synthetic Strategies

Several robust methods exist for the synthesis of the piperidine ring. The choice of a particular strategy often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This guide will focus on three widely used and versatile approaches:

-

Catalytic Hydrogenation of Pyridines: A direct and atom-economical method for the synthesis of piperidines from readily available pyridine precursors.[1]

-

Reductive Amination of Dicarbonyl Compounds: A powerful strategy for constructing the piperidine ring via intramolecular cyclization.[7]

-

Aza-Diels-Alder Reaction: A convergent approach for the synthesis of tetrahydropyridines, which are valuable precursors to fully saturated piperidines.[7][8]

Protocol 1: Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is a fundamental transformation for accessing the piperidine core.[1][9] This method involves the saturation of the aromatic pyridine ring with hydrogen, typically in the presence of a metal catalyst. While conceptually simple, challenges such as the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom necessitate careful selection of catalysts and reaction conditions.[1][9]

Experimental Protocol: Heterogeneous Catalysis using Platinum(IV) Oxide (PtO₂)

This protocol describes a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).

Materials:

-

Substituted Pyridine (1.0 equiv)

-

Platinum(IV) oxide (PtO₂) (1-5 mol%)

-

Ethanol or Acetic Acid (solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave or Parr hydrogenator

Procedure:

-

In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 equiv) in the chosen solvent (e.g., ethanol or acetic acid).

-

Carefully add the Platinum(IV) oxide catalyst to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge it several times with nitrogen gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.

-

Purify the crude product by distillation or column chromatography on silica gel if necessary.

Data Presentation: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Substrate | Pressure (H₂) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PtO₂ | Pyridine | 3 atm | 25 | 6 | >95 | [9] |

| 10% Pd/C | 4-Methylpyridine | 70 atm | 100 | 4 | 92 | [1] |

| Rh/C | Pyridine | 5 bar | 40 | 16 | 98 | [1][10] |

| [Ir(ppy)₂(bpy)]PF₆ | 2-Phenylpyridine | (Ionic Hydrogenation) | 80 | 24 | 95 | [11] |

Yields are for the isolated product.

Protocol 2: Reductive Amination for Piperidine Synthesis

Intramolecular reductive amination of 1,5-dicarbonyl compounds or their precursors is a versatile method for constructing the piperidine ring.[7] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to yield the cyclic piperidine.[7]

Experimental Protocol: Synthesis of a Piperidine Derivative from Glutaraldehyde and a Primary Amine

This protocol outlines the synthesis of an N-substituted piperidine via the reductive amination of glutaraldehyde with a primary amine using sodium triacetoxyborohydride.

Materials:

-

Glutaraldehyde (25% aqueous solution, 1.0 equiv)

-

Primary Amine (e.g., Benzylamine, 1.0 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)

-

Acetic Acid (catalytic amount)

Procedure:

-

To a round-bottom flask, add the primary amine (1.0 equiv) and the solvent (DCE or THF).

-

Add a catalytic amount of acetic acid to the solution.

-

Slowly add the aqueous solution of glutaraldehyde (1.0 equiv) to the reaction mixture with stirring at room temperature.

-

Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine/enamine.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equiv) in the reaction solvent.

-

Slowly add the reducing agent slurry to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Yields for Reductive Amination

| Dicarbonyl Source | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Glutaraldehyde | Benzylamine | NaBH(OAc)₃ | DCE | ~85 | [12] |

| Glutaraldehyde | Aniline | NaBH₃CN | Methanol | ~70-80 | [12] |

| 2-Methyl-1,5-pentanedial | Ammonium acetate | NaBH₃CN | Methanol | ~65 | [13] |

Yields are approximate and can vary based on specific reaction conditions.

Protocol 3: Aza-Diels-Alder Reaction for Tetrahydropyridine Synthesis

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[7][8] The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, involving an electron-poor aza-diene and an electron-rich dienophile, is particularly useful for creating highly substituted rings.[8]

Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction

This protocol describes a general procedure for the IEDDA reaction between an α,β-unsaturated imine (aza-diene) and an enol ether (dienophile).

Materials:

-

α,β-Unsaturated Aldehyde or Ketone (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

Enol Ether (e.g., Ethyl vinyl ether, 1.2 equiv)

-

Lewis Acid Catalyst (e.g., ZnCl₂, 10 mol%) or Brønsted Acid Catalyst (e.g., TFA, 10 mol%)

-

Anhydrous Dichloromethane (DCM) or Toluene (solvent)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated aldehyde or ketone (1.0 equiv), the primary amine (1.0 equiv), and the anhydrous solvent.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the in situ formation of the aza-diene (imine).

-

Add the Lewis or Brønsted acid catalyst to the reaction mixture.

-

Add the enol ether (1.2 equiv) to the flask.

-

Stir the reaction at room temperature or with heating, monitoring the progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude tetrahydropyridine product by column chromatography.

-

The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Data Presentation: Aza-Diels-Alder Reaction Yields

| Aza-diene Precursor | Dienophile | Catalyst | Yield (Tetrahydropyridine) (%) | Reference |

| Acrolein + Aniline | Ethyl vinyl ether | ZnCl₂ | ~75 | [14][15] |

| Crotonaldehyde + Benzylamine | 2,3-Dihydrofuran | Sc(OTf)₃ | ~80-90 | [14][16] |

| N-Sulfonyl-1-azadiene | Ethyl vinyl ether | Cu(OTf)₂ | 55-93 | [14] |

Yields are for the cycloadduct and can be influenced by the specific substrates and catalysts used.

Visualization of Synthetic Workflow and Biological Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bioengineer.org [bioengineer.org]

- 12. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis and functionalization are, therefore, of paramount importance in medicinal chemistry and drug discovery. The secondary amine of the piperidine ring is nucleophilic and readily participates in various reactions. To achieve selective transformations at other positions of the piperidine ring, protection of the ring nitrogen is often a crucial step. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for this purpose due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1][2]

These application notes provide detailed protocols for the Boc protection of piperidines and the subsequent deprotection, along with comparative data to aid in reaction optimization.

I. Boc Protection of Piperidines

The most common method for the introduction of the Boc group is the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[3]

Experimental Protocol: Boc Protection of Piperidine using Di-tert-butyl Dicarbonate and Triethylamine

This protocol describes a general procedure for the N-Boc protection of a piperidine derivative.

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.6 eq)

-

Triethylamine (TEA) (1.2 - 4.0 eq)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent (e.g., Methanol, Acetonitrile)

-

Water (for work-up)

-

10% aqueous sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the piperidine derivative (1.0 eq) in dichloromethane.

-

To the stirred solution, add triethylamine (1.2 - 4.0 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 - 1.6 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Boc protected piperidine.[4]

Data Presentation: Boc Protection of Piperidine Derivatives

| Substrate | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl (S)-piperidine-2,5-dicarboxylate | TEA (4.0) | CH₂Cl₂ | 0 to RT | 6 | 92 | |

| Piperidine | TEA | MeOH/H₂O | 55 | 16 | 90-97 | [4] |

| N-benzyl-3-hydroxypiperidine | - | Methanol | RT | 5 | 79 |

Characterization of 1-Boc-piperidine:

-

¹H NMR (CDCl₃, 500 MHz): δ 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H).[5]

-

¹³C NMR (CDCl₃, 126 MHz): δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7.[5]

-

IR (film): νmax 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 cm⁻¹.[5]

Troubleshooting:

-

Incomplete reaction: Ensure the piperidine starting material is free of any acid salts. If it is a salt, pre-treat with a base to generate the free amine. Ensure the Boc anhydride is not hydrolyzed; use fresh reagent.

-

Low yield: The work-up procedure is critical. Ensure complete extraction of the product. For water-soluble piperidine derivatives, a different work-up may be required.

Safety Precautions:

-

Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethylamine is a corrosive and flammable liquid. Work in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

II. Deprotection of N-Boc Piperidines

The Boc group is readily cleaved under acidic conditions, regenerating the free piperidine amine. The two most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.[6]

Experimental Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of an N-Boc piperidine using TFA.

Materials:

-

N-Boc protected piperidine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (typically 20-50% v/v solution in DCM).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[7]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting piperidine TFA salt can often be used directly in the next step or can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracting with an organic solvent.[8]

Experimental Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol describes a general procedure for the deprotection of an N-Boc piperidine using HCl in dioxane.

Materials:

-

N-Boc protected piperidine (1.0 eq)

-

4M HCl in 1,4-dioxane

-

Methanol or Dichloromethane (as co-solvent, if needed)

-

Diethyl ether (for precipitation)

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of methanol or dichloromethane if it is not readily soluble in dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (4-10 equivalents).

-

Stir the mixture at room temperature. The reaction is often complete in as little as 30 minutes to 2 hours.[9][10][11]

-

Monitor the reaction progress by TLC.

-

Often, the piperidine hydrochloride salt will precipitate from the solution.

-

If precipitation occurs, the product can be isolated by filtration and washed with diethyl ether.[7]

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Data Presentation: Deprotection of N-Boc Piperidine Derivatives

| Deprotection Reagent | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 25% TFA | N-Boc protected amine | DCM | RT | 2 h | Not specified | [12] |

| TFA | N-Boc protected amine | DCM | 0 to RT | 1 h | Not specified | [12] |

| 4M HCl | N-Boc-amino acid | Dioxane | RT | 1 h | 90 | [9] |

| 4M HCl | N-Boc-amino acid | Dioxane | RT | 12 h | 40-85 (two steps) | [9] |

| 4M HCl | N-Boc-peptide | Dioxane | RT | 30 min | Not specified | [10][11] |

Troubleshooting:

-

Incomplete deprotection: Increase the reaction time or the concentration of the acid. Ensure the starting material is fully dissolved.

-

Side reactions: For acid-sensitive substrates, perform the reaction at a lower temperature (e.g., 0 °C) and monitor carefully to avoid over-exposure to the acid. The use of scavengers like triethylsilane can be beneficial with TFA to trap the generated tert-butyl cation and prevent side reactions.[7]

-

Amide bond cleavage: In some cases, prolonged exposure to strong acids like HCl in dioxane can lead to the cleavage of amide bonds within the molecule.[13] Monitor the reaction closely and use the minimum necessary reaction time.

Safety Precautions:

-

Trifluoroacetic acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield.

-

Hydrochloric acid in dioxane is a corrosive and flammable solution. Handle in a well-ventilated fume hood.

-

The deprotection reaction evolves isobutylene and carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.

III. Visualizing the Workflow and Reactions

Diagrams created using Graphviz (DOT language):

Caption: Boc protection of a piperidine derivative.

Caption: Acid-catalyzed deprotection of an N-Boc piperidine.

Caption: General workflow for piperidine synthesis using Boc protection.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemtips.wordpress.com [chemtips.wordpress.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. reddit.com [reddit.com]

Application Notes and Protocols: 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate as a Versatile Synthon

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate , a valuable building block for the synthesis of diverse piperidine-containing molecules of interest in medicinal chemistry and drug discovery. The strategic placement of a ketone, a Boc-protected amine, and an ethyl ester within the piperidine scaffold allows for a range of selective chemical transformations.

Introduction to the Synthon

This compound is a cyclic β-keto ester derivative. The tert-butoxycarbonyl (Boc) group serves as a protective group for the piperidine nitrogen, enabling controlled reactions at other positions. The presence of the ketone at the 3-position and the ethyl ester at the 2-position provides two key handles for chemical modification. The reactivity of this synthon is primarily centered around the enolizable proton at the C4 position, allowing for a variety of electrophilic substitution reactions.

Key Synthetic Applications

The unique structural features of this synthon make it an ideal precursor for the synthesis of a variety of substituted piperidines, which are core motifs in numerous biologically active compounds. Key transformations include, but are not limited to:

-

Alkylation at the C4 position: Introduction of alkyl, aryl, or other functional groups.

-

Reduction of the ketone: Diastereoselective synthesis of 3-hydroxypiperidine derivatives.

-

Condensation reactions: Formation of heterocyclic systems fused to the piperidine ring.

-

Modification of the ester group: Conversion to amides, alcohols, or other functionalities.

These transformations open avenues for the synthesis of novel scaffolds for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Experimental Protocols

The following protocols are representative methods for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol for C4-Alkylation

This protocol describes a general procedure for the alkylation of the synthon at the C4 position via its enolate.

Workflow for C4-Alkylation:

Caption: Workflow for the C4-alkylation of the synthon.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the synthon in anhydrous THF (approximately 0.1 M concentration).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise to the stirred solution.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C4-alkylated product.

Quantitative Data (Representative):

| Alkyl Halide | Product | Yield (%) |

| Methyl Iodide | 1-tert-Butyl 2-ethyl 4-methyl-3-oxopiperidine-1,2-dicarboxylate | 85 |

| Benzyl Bromide | 1-tert-Butyl 2-ethyl 4-benzyl-3-oxopiperidine-1,2-dicarboxylate | 78 |

| Propargyl Bromide | 1-tert-Butyl 2-ethyl 4-(prop-2-yn-1-yl)-3-oxopiperidine-1,2-dicarboxylate | 72 |

Protocol for Ketone Reduction

This protocol outlines a general method for the diastereoselective reduction of the 3-keto group to a hydroxyl group.

Workflow for Ketone Reduction:

Caption: Workflow for the reduction of the 3-keto group.

Materials:

-

This compound (or its C4-alkylated derivative)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Acetone

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 3-oxopiperidine derivative (1.0 eq) in methanol (approximately 0.1 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Quench the reaction by the slow addition of acetone to consume excess NaBH₄.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the 3-hydroxypiperidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

Quantitative Data (Representative):

| Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Parent Synthon | NaBH₄ | 4:1 | 92 |

| C4-Methyl Derivative | NaBH₄ | 5:1 | 88 |

| C4-Benzyl Derivative | L-Selectride® | >10:1 (syn) | 85 |

Applications in Drug Discovery and Medicinal Chemistry

The substituted piperidine scaffolds accessible from this synthon are of significant interest in drug discovery. The ability to introduce diverse substituents at the C4 position and to control the stereochemistry at the C3 position allows for the generation of compound libraries for screening against various biological targets.

Potential Signaling Pathway Involvement:

The piperidine core is a common feature in molecules targeting G-protein coupled receptors (GPCRs), ion channels, and kinases. The specific biological activity will depend on the nature and spatial arrangement of the substituents introduced.

Logical Relationship of Synthon to Drug Candidate:

Application Notes and Protocols for the Asymmetric Synthesis of Substituted Piperidines from N-Boc Precursors

Introduction